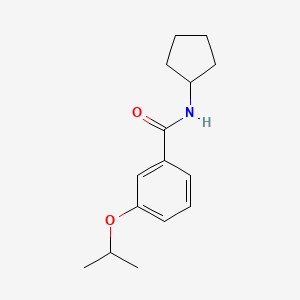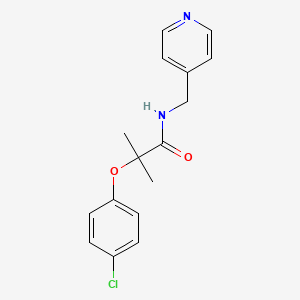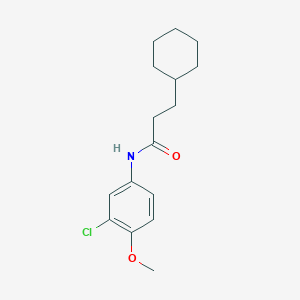![molecular formula C10H14N2O4S B5739527 methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)
methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate
説明
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate, also known as MSB, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is commonly used as a reagent in organic synthesis. MSB has been found to possess several properties that make it an attractive compound for various applications, including its ability to act as a nucleophile and its high solubility in organic solvents.
作用機序
The mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is not fully understood, but it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. It has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been found to have anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the body.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate in lab experiments is its high solubility in organic solvents, which makes it easy to work with in the laboratory setting. It is also a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate does have some limitations, including its toxicity and the need for specialized equipment and training to handle it safely.
将来の方向性
There are several future directions for research involving methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate, including its use in the development of new drugs for the treatment of various diseases. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been found to have potential as a fluorescent probe for the detection of biological molecules, making it an attractive compound for use in imaging studies. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate and its potential applications in the field of chemical biology.
Conclusion:
In conclusion, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate is a versatile compound that has found widespread use in scientific research. Its ability to act as a nucleophile and its high solubility in organic solvents make it an attractive reagent for various applications, including drug discovery and organic synthesis. While there are some limitations to its use, methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has shown great promise in the field of scientific research, and further studies are needed to fully understand its potential applications.
科学的研究の応用
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has been used in various scientific research applications, including drug discovery, chemical biology, and organic synthesis. It has been found to be useful in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate has also been used in the synthesis of complex organic molecules, making it an essential reagent in the field of organic chemistry.
特性
IUPAC Name |
methyl 4-(dimethylsulfamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)17(14,15)11-9-6-4-8(5-7-9)10(13)16-3/h4-7,11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCKHQAVBGVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5739466.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739478.png)


![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![N-[(benzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5739519.png)

![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]malononitrile](/img/structure/B5739556.png)
